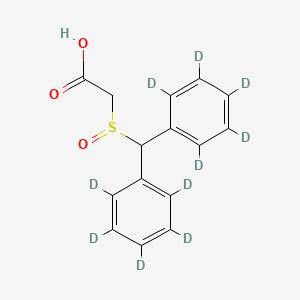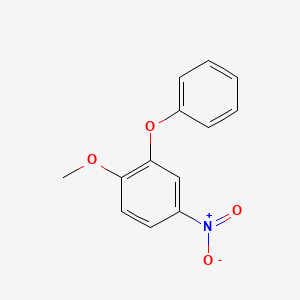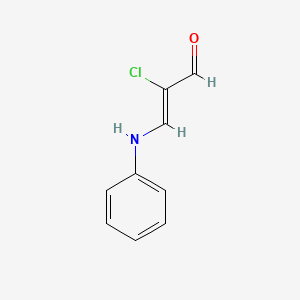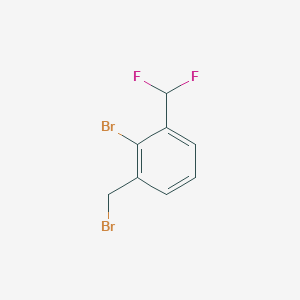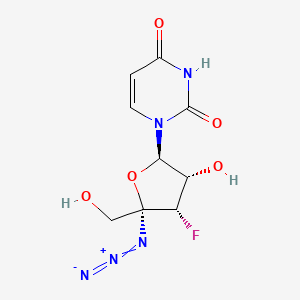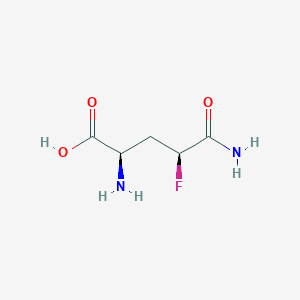
(4S)-4-Fluoro-D-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Fluoro-D-glutamine is a fluorinated derivative of the amino acid D-glutamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Fluoro-D-glutamine typically involves the fluorination of D-glutamine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of biocatalysts for the selective fluorination of D-glutamine is also being explored to make the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-Fluoro-D-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, nucleophilic substitution can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids.
Reduction: Formation of fluorinated amines.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
(4S)-4-Fluoro-D-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a diagnostic agent in positron emission tomography (PET) imaging due to its ability to mimic natural amino acids.
Industry: Used in the development of novel materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4S)-4-Fluoro-D-glutamine involves its interaction with various enzymes and receptors in biological systems. The fluorine atom in the compound can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and specificity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-L-glutamine
- 5-Fluoro-D-glutamine
- 4-Fluoro-D-asparagine
Uniqueness
(4S)-4-Fluoro-D-glutamine is unique due to its specific stereochemistry and the presence of a fluorine atom at the 4-position. This configuration can result in different biological activities and chemical reactivities compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicine and research.
Propiedades
Fórmula molecular |
C5H9FN2O3 |
|---|---|
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
(2R,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 |
Clave InChI |
PGEYFCBAWGQSGT-STHAYSLISA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)[C@@H](C(=O)N)F |
SMILES canónico |
C(C(C(=O)O)N)C(C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


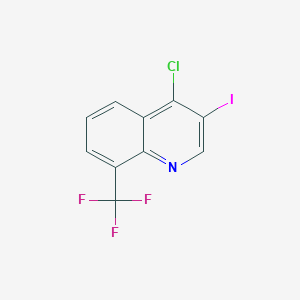

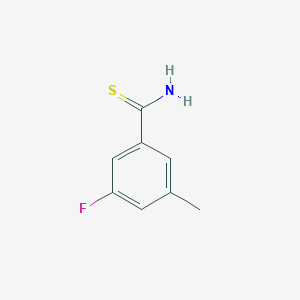
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)

